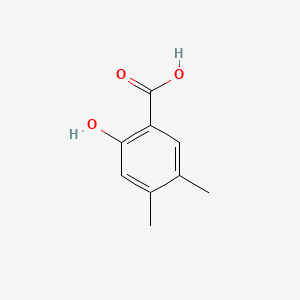
4,5-Dimethylsalicylic acid
Overview
Description
4,5-Dimethylsalicylic acid is a chemical compound with the molecular formula C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da . It is also known by other names such as 2-Hydroxy-4,5-dimethylbenzoic acid .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethylsalicylic acid consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a molar refractivity of 44.7±0.3 cm³ .Physical And Chemical Properties Analysis
4,5-Dimethylsalicylic acid has a density of 1.3±0.1 g/cm³, a boiling point of 329.6±30.0 °C at 760 mmHg, and a flash point of 167.4±21.1 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Bioactivity
Research has explored the synthesis and bioactivity of various compounds, where similar structures to 4,5-Dimethylsalicylic acid have been used as leading compounds due to their biological activity. For example, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, starting from cyclopropanecarboxylic acid, demonstrated significant herbicidal and fungicidal activities (Tian et al., 2009).
Supramolecular Architectures
Studies focusing on non-covalent interactions between various organic bases and acidic derivatives have provided insights into molecular binding mechanisms. This includes the synthesis of anhydrous and hydrous multicomponent organic acid–base adducts using acids like 5-chlorosalicylic acid and 5-nitrosalicylic acid, revealing the significance of N-H⋯O, O-H⋯O, and O-H⋯S hydrogen bonds in creating 2D–3D framework structures (Zhang et al., 2015).
Anti-inflammatory and Pharmacological Properties
Salicylic acid derivatives, including those structurally related to 4,5-Dimethylsalicylic acid, have been widely used in various treatments. The unique properties of these derivatives, such as their anti-inflammatory, analgesic, neuroprotective, and antitumor activities, have been extensively studied. For instance, 5-Aminosalicylic acid (5-ASA), a derivative of salicylic acid, has been found particularly useful in treating inflammatory bowel diseases (IBD) without inducing gastrointestinal side effects (Abdu Allah et al., 2016).
Chemical Derivatization and Quantitation
In analytical chemistry, derivatives of salicylic acid have been used for the quantitation of biological samples. For example, 4,5-dimethylbenzene-1,2-diamine, a derivative similar to 4,5-Dimethylsalicylic acid, has been employed for the stable and efficient quinoxaline derivatization of sialic acids, aiding in their quantitation in biological samples using high-performance liquid chromatography (Wang et al., 2014).
Environmental Applications
In environmental science, compounds related to 4,5-Dimethylsalicylic acid have been utilized in the study of soil and groundwater remediation. For instance, the degradation of dimethyl phthalate by persulfate at ambient temperatures has been investigated, demonstrating the potential of similar compounds in treating contaminated soil and groundwater (Wang et al., 2014).
Future Directions
properties
IUPAC Name |
2-hydroxy-4,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIVMIIQIYPVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206863 | |
| Record name | 4,5-Dimethylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethylsalicylic acid | |
CAS RN |
58138-52-6 | |
| Record name | 4,5-Dimethylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58138-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058138526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC94398 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dimethylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





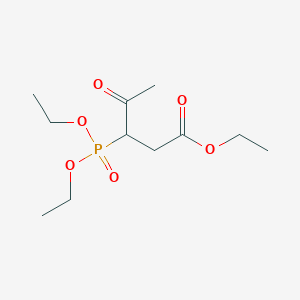


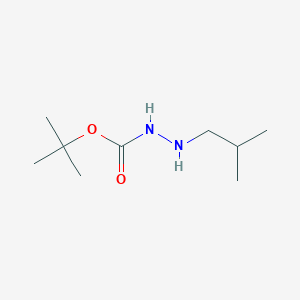
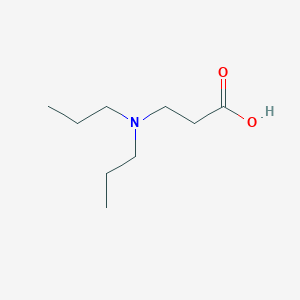

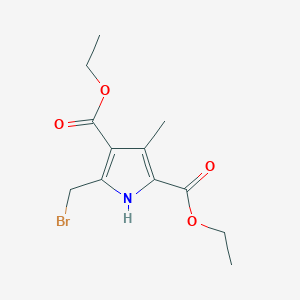
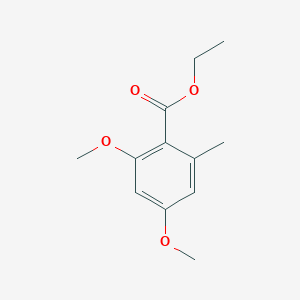
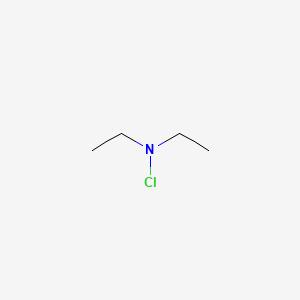

![6-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3054033.png)
